5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring substituted with chloro, benzothiazolyl, and propane sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, using a suitable benzothiazole derivative.
Sulfonylation: The propane sulfonyl group can be added using sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Halogen atoms (chlorine) in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzothiazole group.
6-Chloro-1,3-benzothiazol-2-yl derivatives: Lacks the pyrimidine and sulfonyl groups.
Uniqueness
The uniqueness of 5-CHLORO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C15H12Cl2N4O3S2 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12Cl2N4O3S2/c1-2-5-26(23,24)15-18-7-9(17)12(20-15)13(22)21-14-19-10-4-3-8(16)6-11(10)25-14/h3-4,6-7H,2,5H2,1H3,(H,19,21,22) |
InChI Key |
FPFIFLPNXXAXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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